molecular formula C19H17N3O5 B2955742 N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 896679-93-9

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2955742
CAS No.: 896679-93-9
M. Wt: 367.361
InChI Key: CRDLQQBAGSPTBG-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a 3,5-dimethoxyphenyl substituent at the N-position and a phenyl group at the 3-position of the pyrimidine ring.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-14-8-12(9-15(10-14)27-2)21-17(23)16-11-20-19(25)22(18(16)24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDLQQBAGSPTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure and potential biological activities have made it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine ring and several substituents that influence its biological activity. The molecular formula is C20H17N3O5C_{20}H_{17}N_3O_5 with a molecular weight of 379.4 g/mol. The IUPAC name is this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects on liver cancer cells (Hep-G2). In comparative studies, it showed an IC50 value lower than that of standard chemotherapeutic agents like staurosporine .
  • Mechanism of Action : The mechanism underlying its anticancer effects involves interference with DNA replication and induction of DNA damage. Flow cytometric analysis has shown that treatment with this compound leads to cell cycle arrest by increasing the percentage of cells in the S phase while decreasing those in G1 and G2/M phases .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antitubercular Activity : Similar pyrimidine derivatives have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Antimicrobial Effects : Compounds with similar structures have demonstrated bactericidal effects against various bacterial strains without significant cytotoxicity to normal cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
CytotoxicityHep-G2 (Liver Cancer)0.75
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AntimicrobialStaphylococcus spp.Not specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound belongs to the tetrahydropyrimidine-carboxamide family. A key structural analog, 4-(3-((3,5-Bis(trifluoromethyl)benzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Compound 12p) , shares the tetrahydropyrimidine-carboxamide backbone but differs in substituents:

  • Electron-withdrawing groups : Compound 12p includes trifluoromethyl (-CF₃) and fluorine substituents, which enhance metabolic stability and lipophilicity compared to the methoxy (-OCH₃) groups in the target compound .
  • Aromatic systems : The indazol-5-yl group in 12p may confer stronger π-π stacking interactions in protein binding compared to the 3,5-dimethoxyphenyl group in the target compound.

Pyrimidine vs. Pyrazole Derivatives

describes pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ). Key differences include:

  • Functional groups : The carboximidamide (-C(=NH)NH₂) group in pyrazole derivatives differs from the carboxamide (-CONH₂) in the target compound, altering hydrogen-bonding capacity and solubility.

Substituent Effects on Physicochemical Properties

Compound Class Core Structure Key Substituents LogP* (Predicted) Hydrogen-Bond Donors/Acceptors
Target Compound Tetrahydropyrimidine 3,5-Dimethoxyphenyl, phenyl, carboxamide ~2.8 3 donors, 5 acceptors
Compound 12p Tetrahydropyrimidine CF₃, fluorine, indazol-5-yl ~4.1 2 donors, 8 acceptors
Pyrazole-carboximidamide Dihydropyrazole Varied aryl groups, carboximidamide ~1.5–3.0 2 donors, 4–6 acceptors

*LogP values estimated using fragment-based methods (e.g., Moriguchi’s method).

Research Findings and Functional Implications

  • Synthetic Accessibility : The target compound’s methoxy groups may simplify synthesis compared to the trifluoromethyl groups in 12p, which require specialized reagents .
  • Substituent choice (e.g., CF₃ vs. OCH₃) could modulate selectivity and potency .

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